molecular formula C11H20FNO4 B8060695 2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid

2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid

Cat. No.: B8060695
M. Wt: 249.28 g/mol
InChI Key: RNHJCMLXWLYJPF-UHFFFAOYSA-N
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Description

2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine functionalities during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc-protected amine is obtained after purification.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the process . These reactors allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under various reaction conditions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group, the free amine can participate in further reactions, enabling the synthesis of a wide range of compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid is unique due to the presence of both a Boc-protected amine and a fluorine atom. The fluorine atom can impart unique chemical properties, such as increased stability and altered reactivity, making this compound particularly useful in the synthesis of fluorinated peptides and other specialized molecules.

Properties

IUPAC Name

4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)6-11(4,5)12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHJCMLXWLYJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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